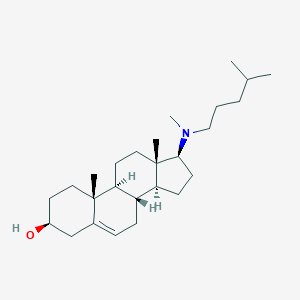

20-Azacholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Azacholesterol, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO and its molecular weight is 387.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiparasitic Activity

20-Azacholesterol has been identified as a promising candidate for the treatment of diseases caused by trypanosomatid parasites, such as leishmaniasis and Chagas disease.

- Mechanism of Action : The compound functions primarily as an inhibitor of the enzyme sterol 24-methyltransferase (24-SMT), which is crucial for the biosynthesis of ergosterol in parasites. This enzyme is absent in mammalian cells, making it an attractive target for selective drug development .

- Case Study : In a study evaluating various azasterols, including this compound, researchers found that these compounds exhibited significant activity against Leishmania spp. and Trypanosoma spp. The most effective compounds demonstrated inhibitory concentrations in the micromolar range, effectively altering the sterol composition within the parasites and leading to growth inhibition .

Structural Studies and Drug Development

The unique structure of this compound allows for insights into sterol biosynthesis pathways, which can inform drug development strategies.

- Protein Crystallization : Research conducted aboard the International Space Station (ISS) has shown that growing protein crystals in microgravity can yield higher quality crystals than those grown on Earth. This technique has been applied to study proteins involved in sterol biosynthesis, potentially aiding in the development of new drugs targeting similar pathways as those affected by this compound .

- Example Findings : Protein crystal growth experiments have illustrated how modifications to sterols can influence their interaction with biological targets, paving the way for novel therapies against diseases linked to cholesterol metabolism .

Biochemical Research Applications

Beyond its therapeutic potential, this compound serves as a valuable tool in biochemical research.

- Sterol Composition Analysis : Researchers utilize this compound to investigate lipid compositions in various organisms. By comparing lipid profiles between treated and untreated cells, scientists can elucidate the role of specific sterols in cellular functions and disease mechanisms .

- Enzyme Inhibition Studies : The compound has been instrumental in studying enzyme kinetics related to sterol metabolism. By examining how different analogs of azasterols interact with 24-SMT, researchers gain insights into enzyme mechanisms that could lead to better-targeted inhibitors .

Comparative Data Table

The following table summarizes key findings from studies involving this compound and related compounds:

| Compound | Target Parasite | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Leishmania donovani | 0.97 | Inhibits sterol 24-methyltransferase (24-SMT) |

| 22,26-Azasterol | Trypanosoma brucei | 0.85 | Alters sterol composition |

| 22-NBD 25-hydroxycholesterol | Leishmania amazonensis | 1.25 | Disrupts membrane integrity |

Properties

CAS No. |

1973-59-7 |

|---|---|

Molecular Formula |

C26H45NO |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

KBXHYUUOONOAIT-OLDNPOFQSA-N |

SMILES |

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

20-Azacholesterol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.